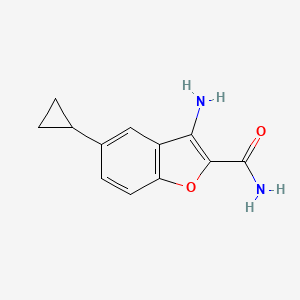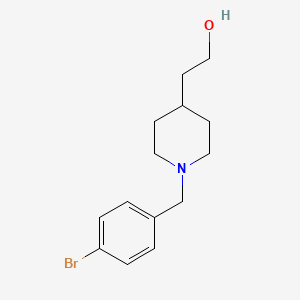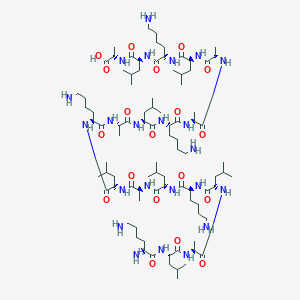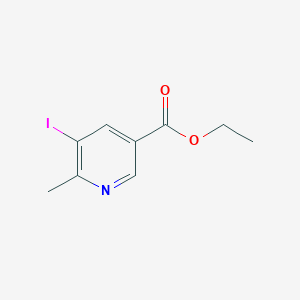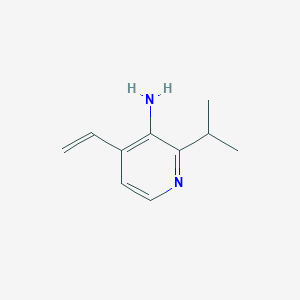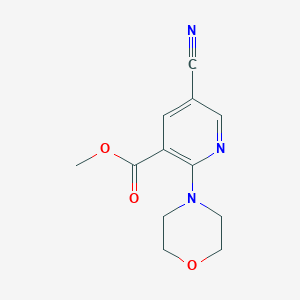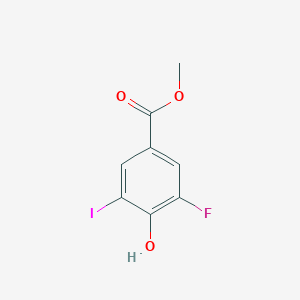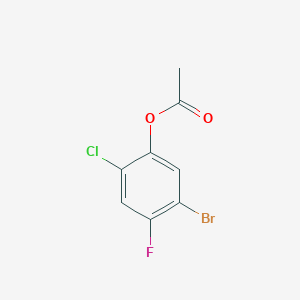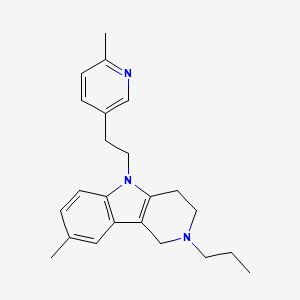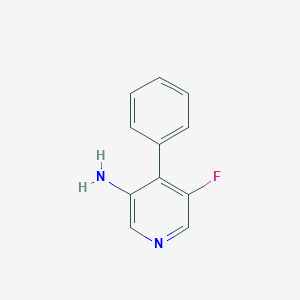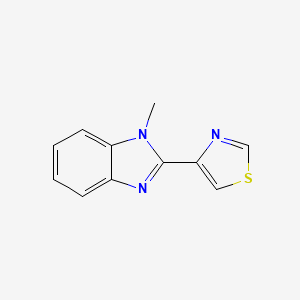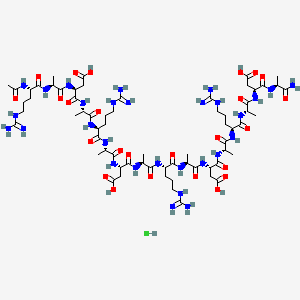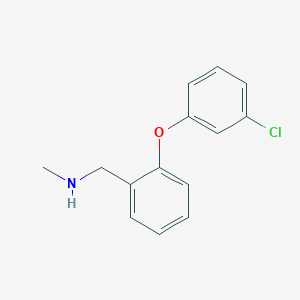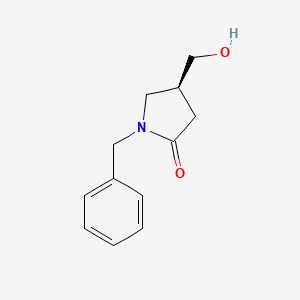
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxymethyl group attached to the fourth carbon of the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts, solvents, and temperature control to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, reaction efficiency, and waste management .
化学反应分析
Types of Reactions
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a hydroxyl group. Substitution reactions can result in the formation of various benzyl derivatives .
科学研究应用
(S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The hydroxymethyl and benzyl groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity. The exact pathways involved may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Some compounds similar to (S)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one include:
- (S)-4-Isobutyl-pyrrolidin-2-one
- (S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
- (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzyl group and a hydroxymethyl group attached to the pyrrolidinone ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications in research and industry .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
(4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-12(15)13(8-11)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 |
InChI 键 |
KJNWTBGLUKBKME-NSHDSACASA-N |
手性 SMILES |
C1[C@@H](CN(C1=O)CC2=CC=CC=C2)CO |
规范 SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


